N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine
Description
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine is a complex organic compound that features a piperidine ring, a cyclohexane ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25F3N2O2S/c1-22(20,21)19-7-5-11(6-8-19)10-18-13-4-2-3-12(9-13)14(15,16)17/h11-13,18H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIKXPUNJOJSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC2CCCC(C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the piperidine ring using reagents such as methylsulfonyl chloride.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Final Assembly: The final step involves coupling the piperidine derivative with the cyclohexane derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzeneamine
- N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclopentan-1-amine
Uniqueness
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
